molecular formula C13H19IN2Si B8804380 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-

1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-iodo-

Cat. No. B8804380
M. Wt: 358.29 g/mol
InChI Key: XKUKTAOPIRCSNW-UHFFFAOYSA-N
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Patent
US08722702B2

Procedure details

was prepared following the protocol of Scheme 20 Step 2, substituting 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde 46 with 3-iodo-1H-pyrrolo[2,3-b]pyridine and triisopropylsilyl chloride with tert-Butyl-dimethyl-silyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.C([Si](Cl)(C(C)C)C(C)C)(C)C.[C:22]([Si:26](Cl)([CH3:28])[CH3:27])([CH3:25])([CH3:24])[CH3:23]>>[C:22]([Si:26]([CH3:28])([CH3:27])[N:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2]([I:1])=[CH:3]1)([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CNC2=NC=CC=C21
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)[Si](N1C=C(C=2C1=NC=CC2)I)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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